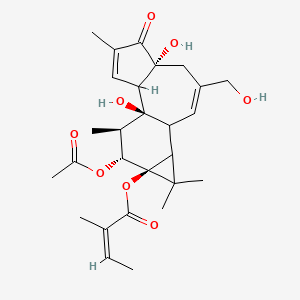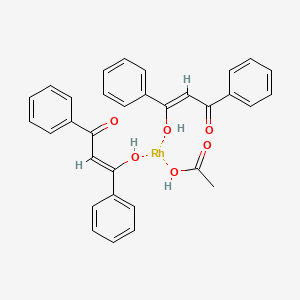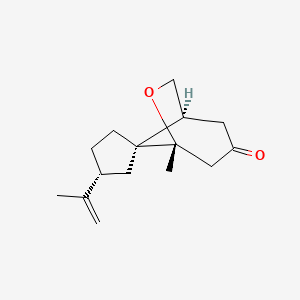
12-O-Acetylphorbol-13-tigliate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-O-Acetylphorbol-13-tigliate is a diterpenoid compound derived from the seeds of the Croton tiglium plant. This compound is known for its complex molecular structure and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-O-Acetylphorbol-13-tigliate typically involves the esterification of phorbol with acetic acid and tiglic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the proper formation of the ester bonds .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Croton tiglium seeds. The seeds are processed to isolate the compound, which is then purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 12-O-Acetylphorbol-13-tigliate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the ester groups, leading to different derivatives.
Substitution: Various substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Applications De Recherche Scientifique
12-O-Acetylphorbol-13-tigliate has been widely studied for its applications in:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Mécanisme D'action
The mechanism of action of 12-O-Acetylphorbol-13-tigliate involves its interaction with protein kinase C (PKC) isoforms. This interaction leads to the activation of various signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The compound’s ability to modulate these pathways makes it a valuable tool in biomedical research .
Comparaison Avec Des Composés Similaires
- 12-O-Acetylphorbol-13-isobutyrate
- 12-O-Benzoylphorbol-13-(2-methyl) butyrate
- 12-O-Tiglyl-7-oxo-5-ene-phorbol-13-(2-methylbutyrate)
Uniqueness: 12-O-Acetylphorbol-13-tigliate stands out due to its specific ester groups, which confer unique biological activities and chemical properties. Its distinct structure allows for targeted interactions with molecular pathways, making it a compound of significant interest in various research fields .
Propriétés
Numéro CAS |
250268-55-4 |
|---|---|
Formule moléculaire |
C27H36O8 |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
[(1S,6R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H36O8/c1-8-13(2)23(31)35-27-20(24(27,6)7)18-10-17(12-28)11-25(32)19(9-14(3)21(25)30)26(18,33)15(4)22(27)34-16(5)29/h8-10,15,18-20,22,28,32-33H,11-12H2,1-7H3/b13-8-/t15-,18?,19?,20?,22-,25-,26-,27-/m1/s1 |
Clé InChI |
XKHUBMMYSWHMHN-ZMIJIPAXSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@]12[C@@H]([C@H]([C@]3(C(C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)C |
SMILES canonique |
CC=C(C)C(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















